molecular formula C4H9NO2 B3115031 2-Hydroxybutanamide CAS No. 206358-12-5

2-Hydroxybutanamide

Cat. No.: B3115031
CAS No.: 206358-12-5
M. Wt: 103.12 g/mol
InChI Key: UUXHICUVBOTXQS-UHFFFAOYSA-N
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Description

2-Hydroxybutanamide is an organic compound with the molecular formula C4H9NO2 It is a type of amide, specifically a hydroxy amide, characterized by the presence of both an amide group (-CONH2) and a hydroxyl group (-OH) attached to the same carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxybutanamide can be synthesized through several methods. One common synthetic route involves the reaction of butyrolactone with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Butyrolactone + Ammonia: The butyrolactone undergoes nucleophilic attack by ammonia, leading to the formation of this compound.

    Reaction Conditions: This reaction is usually carried out at elevated temperatures and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxobutanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, 2-hydroxybutylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: 2-Oxobutanamide.

    Reduction: 2-Hydroxybutylamine.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxybutanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxybutanamide involves its interaction with specific molecular targets. For example, in the inhibition of matrix metalloproteinases, this compound derivatives can bind to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components. This inhibition can reduce tumor growth and metastasis in cancer models .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanamide: Similar in structure but with one less carbon atom.

    2-Hydroxybutanoic acid: Contains a carboxylic acid group instead of an amide group.

    Butanamide: Lacks the hydroxyl group present in 2-Hydroxybutanamide.

Uniqueness

This compound is unique due to the presence of both the hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHICUVBOTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-58-2
Record name 2-hydroxybutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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